REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:6][CH2:5][C:4](=[O:7])[CH:3]=1.[CH2:8](Cl)[CH:9]=[C:10]([CH3:12])[CH3:11].C1(C)C=CC=CC=1.[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(O)(=O)C.O>[CH3:1][C:2]1[CH2:6][CH2:5][C:4](=[O:7])[C:3]=1[CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11] |f:3.4,5.6|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(CC1)=O
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was fed into a reaction flask
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(CC1)=O)CC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |